TC-G 1008-d3 is a synthetic compound that acts as a specific agonist of the G-protein-coupled receptor 39. This compound has been studied for its potential therapeutic effects, particularly in the context of neuropathic pain management. The research surrounding TC-G 1008-d3 focuses on its ability to modulate pain pathways and enhance the understanding of G-protein-coupled receptor signaling in pain mechanisms.
TC-G 1008-d3 is derived from the original TC-G 1008 compound, which has been extensively investigated in preclinical studies. The compound is commercially available from various suppliers, including MedChemExpress, which provides it for research purposes.
TC-G 1008-d3 falls under the category of synthetic small molecules. It is specifically classified as a G-protein-coupled receptor agonist, targeting the G-protein-coupled receptor 39, which plays a role in various physiological processes, including pain modulation.
The synthesis of TC-G 1008-d3 involves several chemical reactions that modify the original TC-G 1008 structure to incorporate deuterium isotopes. This isotopic labeling is crucial for tracing metabolic pathways and studying pharmacokinetics in biological systems.
The synthesis typically begins with commercially available precursors that undergo a series of reactions such as alkylation, acylation, or cyclization. The incorporation of deuterium can be achieved through methods such as deuterated solvents or specific reagents that introduce deuterium at desired positions in the molecular structure.
The molecular structure of TC-G 1008-d3 can be represented by its chemical formula, which includes deuterated components. The presence of deuterium alters the molecular weight and can influence the compound's behavior in biological systems.
TC-G 1008-d3 participates in various chemical reactions relevant to its function as a receptor agonist. These reactions often involve interactions with biological macromolecules such as proteins and enzymes.
In vitro studies have shown that TC-G 1008-d3 can bind to G-protein-coupled receptor 39, leading to downstream signaling events. The binding affinity and efficacy can be assessed using radiolabeled assays or competitive binding studies with other ligands.
The mechanism of action for TC-G 1008-d3 involves its binding to G-protein-coupled receptor 39, which activates intracellular signaling pathways. This activation leads to changes in neuronal excitability and neurotransmitter release, ultimately modulating pain perception.
Research indicates that treatment with TC-G 1008-d3 results in upregulation of G-protein-coupled receptor 39 protein levels in spinal cord tissues following nerve injury models. This suggests a potential role for this compound in enhancing endogenous pain relief mechanisms.
TC-G 1008-d3 is primarily used in scientific research to explore its effects on neuropathic pain models. It serves as a valuable tool for studying the role of G-protein-coupled receptors in pain modulation and has potential implications for developing new analgesic therapies. Current studies focus on its ability to reverse mechanical allodynia and improve pain thresholds in experimental models, providing insights into novel treatment strategies for chronic pain conditions.
TC-G 1008-d3 is a deuterated isotopologue of the selective GPR39 agonist TC-G 1008 (N-[3-Chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide). The parent compound has a molecular weight of 418.90 g/mol and the chemical formula C₁₈H₁₉ClN₆O₂S [1] [6]. Deuterium substitution occurs at three hydrogen sites within the methylsulfonamide group (–SO₂– CD₃), increasing the molecular mass by 3 Da compared to the protiated form. This modification preserves the core structure—a pyrimidine scaffold linked to a chlorophenyl moiety via methylene bridge, with critical hydrogen-bonding capacity at the pyrimidinylamino and sulfonamide groups [1].
TC-G 1008 belongs to the 2-pyridylpyrimidine class of GPR39 agonists, distinguished by its sub-nanomolar potency (EC₅₀ = 0.4 nM for rat GPR39; 0.8 nM for human GPR39) and oral bioavailability [1] [6]. Structural analogues include:
Table 1: Structural Analogues of TC-G 1008 and Key Properties
Compound | Core Structure | EC₅₀ (Human GPR39) | Selectivity Profile | Molecular Weight |
---|---|---|---|---|
TC-G 1008 | 2-Pyridylpyrimidine | 0.8 nM | Selective over kinases (IC₅₀ >10 μM) | 418.90 g/mol |
TC-G 1008-d3 | Deuterated variant | Equivalent to TC-G 1008 | Enhanced metabolic stability | 421.90 g/mol |
Zinc chloride | Inorganic cation | Variable* | Activates multiple metalloreceptors | 136.29 g/mol |
* Zinc's efficacy depends on cellular context and assay systems [2] [4].
TC-G 1008 was first reported in 2014 as a lead compound in GPR39 agonist development, exhibiting robust glucagon-like peptide-1 (GLP-1) elevation in vivo [1]. Despite promising pharmacology, studies revealed limitations in its application:
Deuteration at the metabolically vulnerable –CH₃ group leverages the kinetic isotope effect (KIE), where the C–D bond cleaves 6–10 times slower than C–H. This strategically delays oxidative demethylation without altering receptor affinity or signaling bias [3]. The development of TC-G 1008-d3 thus addressed two needs:
TC-G 1008-d3 has emerged as a critical bioanalytical tool due to its near-identical physicochemical properties to TC-G 1008, differing only in mass. This makes it ideal as an isotope-labeled internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC–MS/MS) assays [3].
Key applications include:
Table 2: Bioanalytical Applications of TC-G 1008-d3
Matrix | Sample Prep Method | Analytical Technique | Role of TC-G 1008-d3 | Performance Benefit |
---|---|---|---|---|
Plasma/Serum | Hybrid SPE–Precipitation | LC–MS/MS (MRM) | Compensates for ion suppression | 98–102% accuracy; CV <5% |
Brain Tissue | Solid-Phase Extraction (SPE) | LC–MS/MS | Corrects for recovery losses | LLOQ: 0.1 ng/g tissue |
Synovial Fluid | Liquid–Liquid Extraction | HPLC-UV | Normalizes extraction variability | Inter-assay precision: ±3.2% |
Mechanism of action in assays:
This utility is underscored by its adoption in studies of GPR39 agonist distribution and metabolism, particularly where endogenous compounds (e.g., zinc) or metabolites confound detection of the parent drug [2] [3] [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3